
3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
Vue d'ensemble
Description
3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal, also known as DIADG, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DIADG is a versatile reagent that can be used in a variety of chemical reactions, making it a valuable tool in organic synthesis.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal and its derivatives are primarily utilized in various synthetic and chemical reactions. For instance, tri-O-acetyl-D-glucal undergoes reactions with alcohols to produce 2,3-dideoxy-D-erythro-hex-2-enopyranosides, which are important in synthesizing certain crystalline compounds and disaccharide derivatives (Ferrier & Prasad, 1969). Furthermore, these compounds can undergo bromochlorination, as demonstrated in the electrochemical bromochlorination of peracetylated glycals, yielding various chlorides in high yields (Damljanović et al., 2011).
Glycosidation and Carbohydrate Chemistry
Another significant application is in glycosidation processes. For example, the treatment of tri-O-acetyl-D-glucal with alcohols and phenols in the presence of InCl3/CH2Cl2 at ambient temperature produces 2,3-unsaturated glycopyranosides efficiently (Babu & Balasubramanian, 2000). This demonstrates its utility in the field of carbohydrate chemistry, particularly in the synthesis of unsaturated glycosides.
Catalysis and Organic Transformations
In catalysis, these compounds play a role in various organic transformations. For instance, perchloric acid supported on silica gel was used to convert glucals into 2,3-unsaturated-O-glucosides, showing the potential of these compounds in catalyzed organic reactions (Agarwal et al., 2004). This highlights the versatility of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal in facilitating various chemical transformations.
Stereocontrolled Synthesis
The stereocontrolled synthesis of derivatives is another critical application. For instance, the synthesis of 2,3-unsaturated pseudoglycosides promoted by ultrasound, using 3,4,6-tri-O-acetyl-D-glucal, shows the importance of these compounds in achieving specific stereochemistry in synthetic chemistry (Regueira et al., 2016) This application is significant for the production of compounds with precise molecular orientations, which can be critical in fields like drug design and biomolecular engineering.
Propriétés
IUPAC Name |
[(2R,3S,4R)-3-acetyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O6Si/c1-12(2)26(13(3)4,14(5)6)23-11-18-19(25-16(8)21)17(9-10-22-18)24-15(7)20/h9-10,12-14,17-19H,11H2,1-8H3/t17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFMTAHXVXFZEZ-QRVBRYPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471262 | |
| Record name | 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal | |
CAS RN |
308796-41-0 | |
| Record name | 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



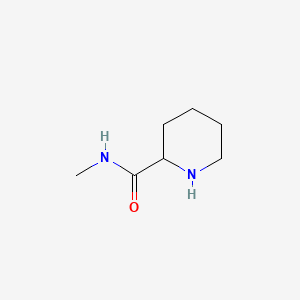

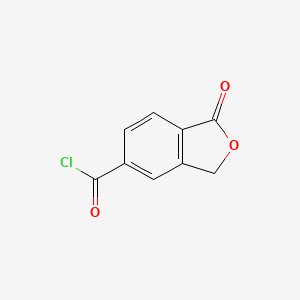
![5-Chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1609712.png)
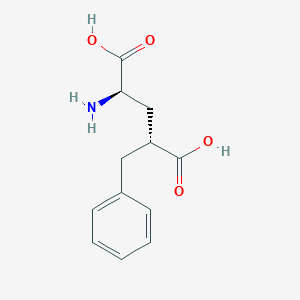


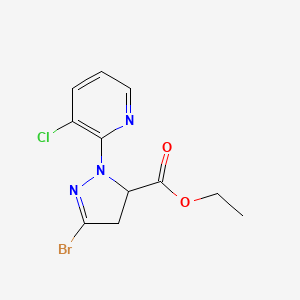
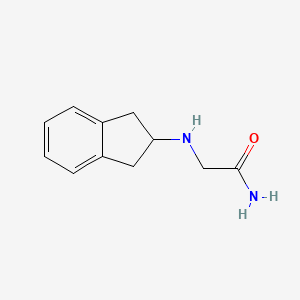
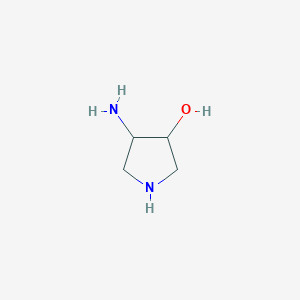
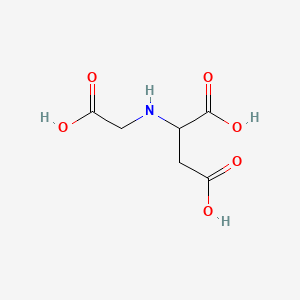
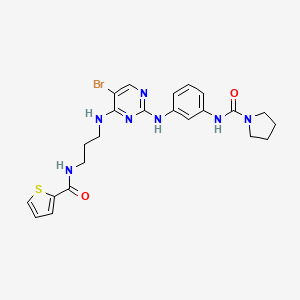
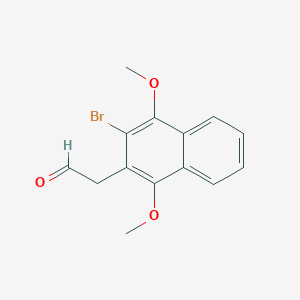
![2-chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B1609729.png)